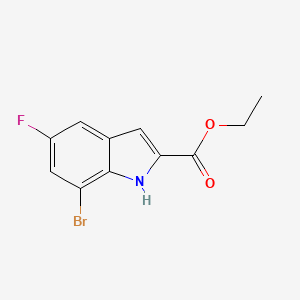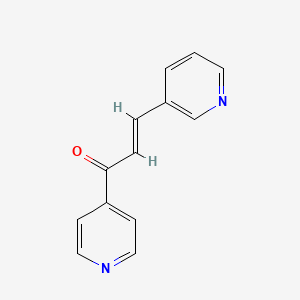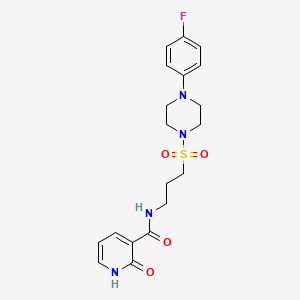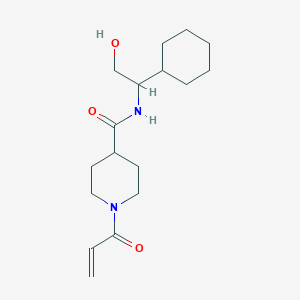![molecular formula C25H29NO3S B2857367 2-{[2-(2-Phenyl-2-adamantyl)acetyl]amino}ethyl 2-thiophenecarboxylate CAS No. 400078-88-8](/img/structure/B2857367.png)
2-{[2-(2-Phenyl-2-adamantyl)acetyl]amino}ethyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the adamantyl, phenyl, and thiophene carboxylate groups. The exact synthesis pathway would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the adamantyl and phenyl groups. These groups are known to have a significant impact on the three-dimensional structure of the molecules they are part of .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the adamantyl and phenyl groups. These groups can affect the reactivity of the molecule and influence the types of reactions it can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the adamantyl, phenyl, and thiophenecarboxylate groups. For example, the adamantyl group could potentially increase the compound’s lipophilicity (fat solubility), which could affect its absorption and distribution if it’s used as a drug .Applications De Recherche Scientifique
Synthesis and Biological Activities
- Antimicrobial Activity : Thiophene-containing compounds have been synthesized and evaluated for their antimicrobial activities. For example, new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives showed notable antibacterial and antifungal activities (Faty, Hussein, & Youssef, 2010).
- Cholinesterase Inhibitory Activities : Adamantyl-based ester derivatives have been studied for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are clinically important for treatments of diseases like type 2 diabetes and have antiviral abilities (Kwong et al., 2017).
Chemical Synthesis and Characterization
- Synthesis of Thiophene Derivatives : Research into thiophene derivatives has led to the development of compounds with anticancer, antibacterial, antiviral, and antioxidant activity. The synthesis and characterization of novel thiophene-containing compounds highlight their importance in medicinal chemistry (Mabkhot et al., 2017).
- Gewald Reaction : The Gewald reaction, involving the synthesis of 2-aminothiophenes, represents a significant method for creating biologically active thiophene derivatives. This method has been used to synthesize ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives with potent antibacterial activity (Prasad et al., 2017).
Structural Analysis and Molecular Docking
- Quantitative Assessment and QTAIM Analysis : Adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized, and their crystal structures analyzed. The study focused on noncovalent interactions and their implications for molecular stability and reactivity, offering insights into how similar adamantyl and thiophene compounds may interact at the molecular level (El-Emam et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[[2-(2-phenyl-2-adamantyl)acetyl]amino]ethyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3S/c27-23(26-8-9-29-24(28)22-7-4-10-30-22)16-25(19-5-2-1-3-6-19)20-12-17-11-18(14-20)15-21(25)13-17/h1-7,10,17-18,20-21H,8-9,11-16H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMLZZKIPVOGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)NCCOC(=O)C4=CC=CS4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(2-Phenyl-2-adamantyl)acetyl]amino}ethyl 2-thiophenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2857286.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2857287.png)


![6-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2857290.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2857294.png)


![ethyl 4-({[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2857299.png)
![N-[4-Hydroxy-3-[3-(methoxymethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2857300.png)


![2-[1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B2857307.png)